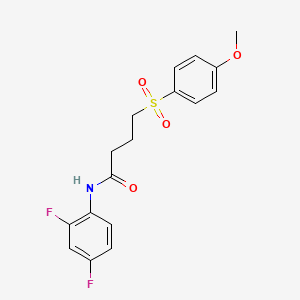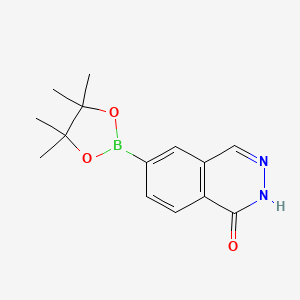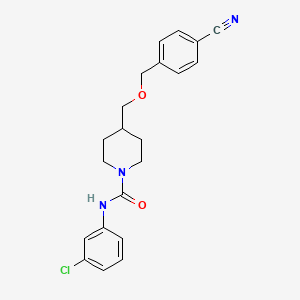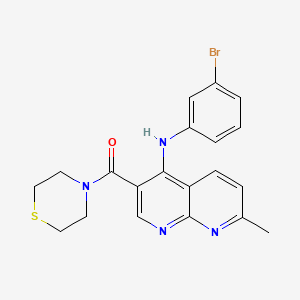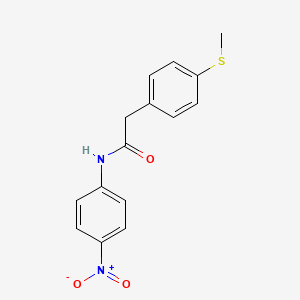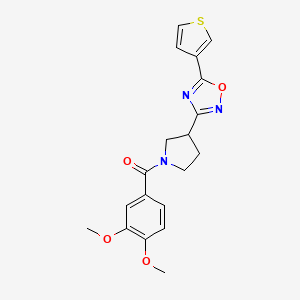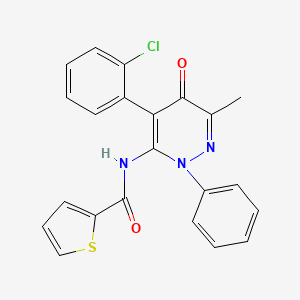
N-(4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridazine ring fused with a thiophene ring, along with various substituents including a chlorophenyl group, a methyl group, and a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of N-(4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)thiophene-2-carboxamide involves multiple steps, starting with the preparation of the pyridazine and thiophene rings. The synthetic route typically includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone, followed by cyclization.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a thioketone with an α-haloketone.
Coupling of the Rings: The pyridazine and thiophene rings are then coupled together using a suitable coupling agent, such as a palladium catalyst.
Introduction of Substituents: The chlorophenyl, methyl, and phenyl groups are introduced through various substitution reactions, using reagents such as chlorobenzene, methyl iodide, and phenylboronic acid.
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent, to achieve higher yields and purity.
化学反应分析
N-(4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, alkyl halides, and organometallic reagents.
Hydrolysis: Hydrolysis reactions can be performed using acidic or basic conditions, leading to the cleavage of certain bonds and formation of new functional groups.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
N-(4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
Interaction with Receptors: It can interact with cellular receptors, modulating their signaling pathways and leading to changes in cellular functions.
Induction of Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting anticancer properties.
相似化合物的比较
N-(4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
Thiophene-2-carboxamide Derivatives: These compounds share the thiophene ring and carboxamide functional group, but differ in their substituents and overall structure.
Pyridazine Derivatives: Compounds with a pyridazine ring and various substituents, which may exhibit similar or different biological activities.
Chlorophenyl Derivatives: Compounds containing a chlorophenyl group, which may have similar chemical properties but different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
N-[4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c1-14-20(27)19(16-10-5-6-11-17(16)23)21(24-22(28)18-12-7-13-29-18)26(25-14)15-8-3-2-4-9-15/h2-13H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSHWHHEDBYRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C(C1=O)C2=CC=CC=C2Cl)NC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2951591.png)
![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2951592.png)

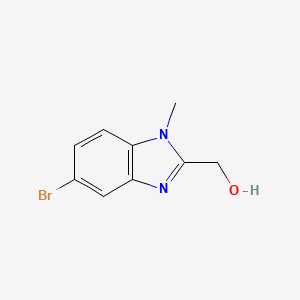
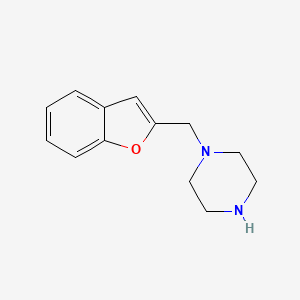
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B2951596.png)
